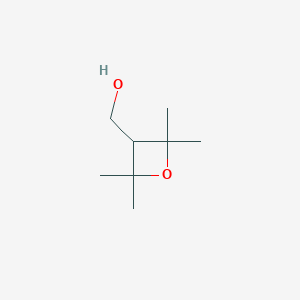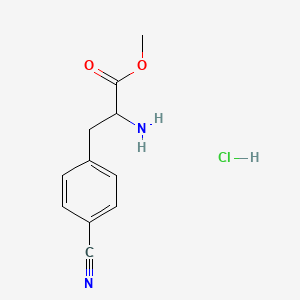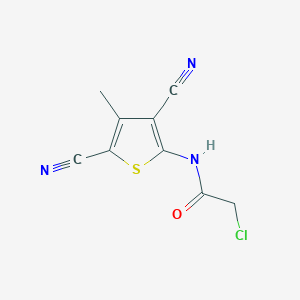![molecular formula C13H16N2OS2 B2705474 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea CAS No. 2034497-00-0](/img/structure/B2705474.png)
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
1. Polymer and Material Science
- Self-Rigidification in Conjugated Systems : Bithiophene, a component of the target molecule, exhibits self-rigidified structures in conjugated systems due to sulfur–bromine intramolecular interactions (Hergué et al., 2008).
- Electropolymerization of Bithiophenic Precursors : The structural factors in bithiophenes influence electropolymerization, which is significant for material synthesis (Turbiez et al., 2005).
- Application in Electrochemical Synthesis : The target compound's related bithiophene structures are used in electropolymerization, impacting the properties of the synthesized materials (Akoudad & Roncali, 1998).
2. Optical and Electrical Applications
- Nonlinear Optical Materials : Novel polyurethanes containing thiophene show significant nonlinear optical properties, relevant for optoelectronic applications (Jang et al., 2009).
- Polymer Photodetectors : Modified ethylenedioxythiophene, a related compound, is used in polymer photodetectors to enhance sensitivity, covering a photoresponse range from UV to NIR (Zhang et al., 2015).
3. Chemical Engineering and Synthesis
- Synthesis of Polyhydroxyl Oligothiophenes : The synthesis of bithiophene derivatives, like the target compound, plays a critical role in the preparation of polyhydroxyl oligothiophenes, useful in various chemical applications (Barbarella & Zambianchi, 1994).
- Electron-Transfer Reactions : Diarylethylenes, similar in structure to the target molecule, are involved in electron-transfer reactions, relevant in photochemical processes (Mattes & Farid, 1986).
4. Agriculture and Plant Science
- Use in Agriculture : Compounds like 1-methylcyclopropene influence ethylene responses in plants, with applications in agriculture to regulate plant growth and ripening (Depaepe & Van Der Straeten, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-ethyl-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-2-14-13(16)15-7-5-11-3-4-12(18-11)10-6-8-17-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXVZBDMTBQLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCC1=CC=C(S1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2705392.png)


![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2705396.png)


![4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2,4-dichlorophenyl)methylene]-2(5H)-furanone](/img/structure/B2705403.png)
![(3a'R,6a'S)-tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one](/img/structure/B2705404.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acetamide](/img/structure/B2705411.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2705412.png)
